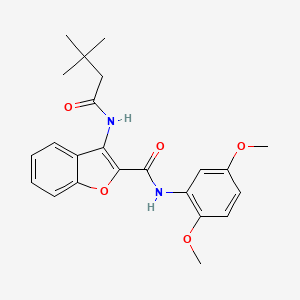

N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide

Description

N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a 2,5-dimethoxyphenyl carboxamide group at position 2 and a 3,3-dimethylbutanamido substituent at position 3 of the benzofuran core.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)13-19(26)25-20-15-8-6-7-9-17(15)30-21(20)22(27)24-16-12-14(28-4)10-11-18(16)29-5/h6-12H,13H2,1-5H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJRBYRILSFEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the Vilsmeier-Haack reaction.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and suitable catalysts.

Attachment of the Dimethylbutanamido Group: This step involves the formation of an amide bond between the benzofuran core and the dimethylbutanamido group. This can be achieved through amide coupling reactions using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound interacts with to exert its effects.

Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes that are influenced by the compound.

Comparison with Similar Compounds

3-(2,5-Dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 872609-32-0)

This analogue shares the benzofuran core and N-(2,5-dimethoxyphenyl)carboxamide group but replaces the 3,3-dimethylbutanamido substituent with a 2,5-dichlorobenzamido group. Key differences include:

Table 1: Physicochemical Comparison of Benzofuran Analogues

| Property | Target Compound | CAS 872609-32-0 |

|---|---|---|

| Core Structure | Benzofuran | Benzofuran |

| Position 3 Substituent | 3,3-Dimethylbutanamido | 2,5-Dichlorobenzamido |

| Position 2 Substituent | 2,5-Dimethoxyphenyl | 2,5-Dimethoxyphenyl |

| Molecular Formula | C₂₄H₂₈N₂O₅ | C₂₄H₁₈Cl₂N₂O₅ |

| Calculated LogP* | ~3.5 (estimated) | ~4.2 (higher lipophilicity) |

*LogP estimated using fragment-based methods.

Benzothiazole-Based Analogues

Several benzothiazole derivatives from patent EP3348550A1 exhibit structural parallels in substituent patterns but differ in core heterocycles. Examples include:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : Features a benzothiazole core with a trifluoromethyl group and 2,5-dimethoxyphenylacetamide side chain. The CF₃ group enhances metabolic stability and electronegativity, while the acetamide linkage may alter binding kinetics compared to the carboxamide in the target compound .

- (E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide : Incorporates an acrylamide spacer, enabling conformational flexibility and π-π stacking interactions absent in the rigid benzofuran scaffold .

Key Differences :

Core Heterocycle : Benzothiazole vs. benzofuran alters aromaticity and hydrogen-bond acceptor sites. Benzothiazole’s sulfur atom may engage in hydrophobic interactions or coordinate metal ions.

Substituent Diversity : Trifluoromethyl, urea, and diphenyl groups in benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea) introduce distinct pharmacophoric features compared to the aliphatic butanamido group in the target compound .

Research Findings and Functional Implications

Pharmacological Activity Trends

- Benzofuran Derivatives : The target compound’s methoxy groups likely improve solubility, making it suitable for oral administration, whereas the dichloro analogue (CAS 872609-32-0) may exhibit higher tissue penetration but faster metabolic clearance due to increased CYP450 interaction .

- Benzothiazole Analogues : Compounds with trifluoromethyl or urea groups (e.g., EP3348550A1 derivatives) demonstrate enhanced target selectivity in preliminary assays, possibly due to improved steric complementarity with hydrophobic enzyme pockets .

Selectivity and Toxicity

- The 3,3-dimethylbutanamido group in the target compound may reduce off-target effects compared to smaller substituents (e.g., 2-phenylacetamide in N-(benzothiazole-2-yl)-2-phenylacetamide) by limiting access to narrower binding sites .

- Chlorine substituents (as in CAS 872609-32-0) correlate with higher cytotoxicity in vitro, possibly due to reactive metabolite formation .

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Functional Groups : The compound contains a benzofuran core, amide linkage, and methoxy groups which may influence its biological activity.

- Molecular Weight : Approximately 356.45 g/mol.

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide may interact with various biological targets, including but not limited to:

- CB1 Receptors : Potential modulation of cannabinoid receptors suggests implications in pain management and neuroprotection .

- Antiviral Properties : Similar compounds have shown effectiveness against viral pathogens by inhibiting viral replication and entry mechanisms .

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity and antiviral efficacy of related compounds. For instance:

- Cytotoxicity Assays : Compounds were tested on MDBK cells with varying concentrations to determine their cytotoxic effects using the MTT method. Results indicated selective toxicity profiles .

- Antiviral Assays : The effectiveness against BVDV (Bovine Viral Diarrhea Virus) was assessed, with some derivatives showing EC50 values as low as 0.09 µM, indicating strong antiviral activity .

Comparative Biological Activity Table

| Compound | EC50 (µM) | CC50 (µM) | Therapeutic Index |

|---|---|---|---|

| N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide | TBD | TBD | TBD |

| Related Compound A | 0.09 | 41 | 456 |

| Related Compound B | 1.9 | 53 | 27.9 |

Note: TBD values represent data yet to be determined in future studies.

Study on CB1 Receptor Modulation

A study focused on the modulation of CB1 receptors by related compounds showed promising results in reducing pain responses in animal models. The study indicated that the presence of dimethoxy groups enhances binding affinity to the receptor, leading to increased analgesic effects.

Antiviral Efficacy Against BVDV

In a controlled experiment involving MDBK cells infected with BVDV, derivatives similar to N-(2,5-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide exhibited significant inhibition of viral replication. The study utilized various concentrations and demonstrated a clear dose-response relationship.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.